REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[C:6]#[N:7].[H-].[H-].[H-].[H-].[Li+].[Al+3].O>C1COCC1>[NH2:7][CH2:6][C:5]1[CH:4]=[C:3]([CH:10]=[CH:9][CH:8]=1)[CH2:2][OH:1] |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC=1C=C(C#N)C=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained under nitrogen atmosphere
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to quench
|
Type
|
CUSTOM
|
Details
|
the reaction (until no further evolution of H2
|
Type
|
CUSTOM
|
Details
|
The THF was evaporated under reduced pressure and ether/
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WASH
|
Details
|
The aqueous phase was washed with ether
|
Type
|
ADDITION
|
Details
|
NaOH was added until the pH of the aqueous phase
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with THF three times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to furnish a slightly yellow residue which
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography on a silica gel column
|
Type
|
ADDITION
|
Details
|
ending with a mixture of 1:1 ethyl acetate
|
Type
|
CUSTOM
|
Details
|
MeOH), to give the intermediate in a 40% yield
|
Name
|
|
Type
|
|
Smiles
|
NCC=1C=C(CO)C=CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |